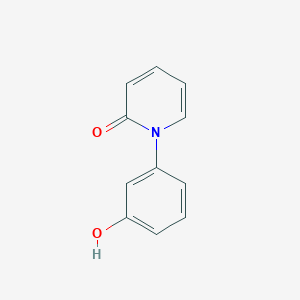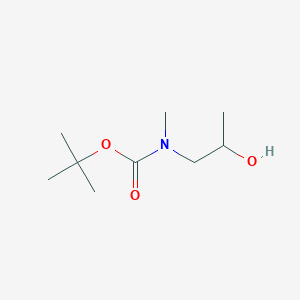![molecular formula C14H23NO4 B2614286 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid CAS No. 2227204-72-8](/img/structure/B2614286.png)
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound also contains a carbonyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Natural Metabolites and Synthetic Derivatives
The compound, as part of neo fatty (carboxylic) acids and neo alkanes, is recognized for its variety in natural metabolites and synthetic derivatives. Found in plants, algae, fungi, marine invertebrates, and microorganisms, these metabolites exhibit a range of biological activities. Notably, their applications extend to being antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetically, compounds containing a tertiary butyl group(s), akin to 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid, have demonstrated high activity in these domains. This versatility also lends itself to the cosmetic, agronomic, and pharmaceutical industries, marking a broad spectrum of applications for this chemical class (Dembitsky, 2006).
Structural Influence on Bioactivity
In the realm of bioactivity, the structural nuances of carboxylic acids, such as the one , play a pivotal role. The presence and arrangement of hydroxyl groups and conjugated bonds significantly affect the antioxidant, antimicrobial, and cytotoxic activities. This relationship underscores the compound's importance in medical fields, where fine-tuning of molecular structures can lead to optimized therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition
In bioprocessing and fermentation, carboxylic acids, including derivatives of this compound, can act as inhibitors to microbial strains used in production. Understanding their inhibitory mechanisms and effects on microbial cell membranes and internal pH is crucial for engineering robust microbial strains capable of withstanding the inhibitory effects, thereby improving industrial performance in the production of renewable fuels and chemicals (Jarboe et al., 2013).
Reactive Extraction and Solvent Applications
The compound and its derivatives find relevance in the extraction of carboxylic acids from aqueous solutions. Utilizing organic solvents and supercritical fluids, such as CO2, enhances the efficiency of this process. This application is particularly significant in environmental and separation technologies, where the non-toxic, non-polluting, and recoverable characteristics of supercritical fluids like CO2 are beneficial (Djas & Henczka, 2018).
Drug Synthesis and Medical Applications
The structural versatility of the compound, particularly its carbonyl and carboxyl functional groups, makes it a valuable asset in drug synthesis. It's used directly as a raw material or in the synthesis of specific derivatives for drug development, showcasing potential in cancer treatment and various medical materials. Its role in drug synthesis emphasizes cost-effectiveness, cleaner reactions, and substantial potential in medicine (Zhang et al., 2021).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIYCWMKBOPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-72-8 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)



![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)


![5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2614226.png)
